(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol
Description
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol (CAS: 1477717-13-7) is a heterocyclic compound featuring a thiophene core substituted with a pyrrolidine sulfonyl group at the 5-position and a hydroxymethyl group at the 3-position. The compound has been listed as discontinued by CymitQuimica, though its synthesis and applications in medicinal chemistry or materials science may persist in niche research contexts .
Properties
Molecular Formula |
C9H13NO3S2 |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
(5-pyrrolidin-1-ylsulfonylthiophen-3-yl)methanol |
InChI |
InChI=1S/C9H13NO3S2/c11-6-8-5-9(14-7-8)15(12,13)10-3-1-2-4-10/h5,7,11H,1-4,6H2 |
InChI Key |
WICKVWLWOULSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CS2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol typically involves the sulfonylation of a thiophene derivative followed by the introduction of a pyrrolidine group. The reaction conditions often require the use of a sulfonyl chloride and a base to facilitate the sulfonylation process. The final step involves the reduction of the intermediate to yield the methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydroxymethyl Group Reactivity
The hydroxymethyl (-CH2OH) group undergoes characteristic alcohol-based reactions, including oxidation, esterification, and nucleophilic substitution.
Oxidation to Carboxylic Acid
Controlled oxidation converts the hydroxymethyl group to a carboxylic acid (-COOH). For example:
This reaction typically employs strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions .
Esterification
The alcohol reacts with acyl chlorides or anhydrides to form esters. For instance:
This process often uses dimethylaminopyridine (DMAP) as a catalyst .
Substitution Reactions
The hydroxyl group can be replaced by halides or amines via nucleophilic substitution. For example:
Thionyl chloride (SOCl₂) is commonly used for chlorination .
Sulfonamide Group Reactivity
The pyrrolidin-1-ylsulfonyl moiety participates in nucleophilic displacements and hydrolytic cleavage.
Nucleophilic Substitution
The sulfonamide’s sulfur atom is susceptible to nucleophilic attack. For example:
Reactions with amines (e.g., benzylamine) in dichloromethane (DCM) and triethylamine (Et₃N) yield substituted thiophene derivatives .
Hydrolysis
Acidic or basic hydrolysis cleaves the sulfonamide bond:
This reaction is critical for modifying the sulfonamide group’s electronic properties .
Thiophene Ring Reactivity
The thiophene ring undergoes electrophilic substitution, particularly at the 2- and 5-positions.
Nitration
Nitration introduces a nitro group (-NO₂) under mixed acid conditions:
The sulfonamide group directs electrophiles to the adjacent positions .
Halogenation
Bromination or chlorination occurs via electrophilic mechanisms:
Iron(III) chloride (FeCl₃) is often used as a Lewis catalyst .
Comparative Reaction Data
Key reaction conditions and yields are summarized below:
Mechanistic Insights
-
Hydroxymethyl oxidation follows a two-step process: initial alcohol oxidation to an aldehyde intermediate, followed by further oxidation to the carboxylic acid .
-
Sulfonamide substitution proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing sulfonyl group .
-
Thiophene halogenation relies on electrophilic attack at the electron-rich α-positions, stabilized by resonance .
Scientific Research Applications
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Structural Features and Electronic Properties
The following compounds share structural motifs with the target molecule, primarily through thiophene-based cores and functional group variations:
Key Observations :
- The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the pyrrolidine methyl group in the analog from . This difference likely impacts solubility and biological interactions .
- The propargyl alcohol in introduces alkyne reactivity, enabling click chemistry applications, whereas the hydroxymethyl group in the target compound is less reactive but more stable .
- The pyrazolopyrimidine and carboxylate ester in suggest a role in kinase inhibition or prodrug design, diverging from the target compound’s simpler structure .
Physical and Chemical Properties
- Melting Point : The pyrazolopyrimidine derivative () exhibits a high melting point (227–230°C), attributed to strong intermolecular forces and aromatic stacking, whereas the target compound’s melting point is unreported .
- Polarity: The sulfonyl group increases hydrophilicity compared to the non-polar pyrrolidine methyl () or biphenyl aldehyde () .
- Stability : The target compound’s alcohol group may confer moderate stability, while the propargyl alcohol () could pose storage challenges due to alkyne reactivity .
Biological Activity
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol (CAS No. 1477717-13-7) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 247.33 g/mol
- Structure : The compound features a thiophene ring substituted with a pyrrolidinylsulfonyl group and a hydroxymethyl group, which contributes to its reactivity and biological interactions.
The biological activity of (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol may be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit enzymes involved in various metabolic pathways, potentially including lysyl oxidase (LOX), which plays a role in extracellular matrix remodeling and cancer metastasis .
- Antioxidant Activity : Compounds with similar structural motifs have demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Antitumor Activity : The presence of the thiophene moiety has been linked to cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .
Antimicrobial Activity
The sulfonamide group in the compound is known for its antibacterial properties. Compounds with such functional groups have shown efficacy against a range of bacterial strains, indicating that (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol may also possess antimicrobial capabilities .
Study on LOX Inhibition
A study focusing on the inhibition of lysyl oxidase found that structurally related compounds exhibited varying degrees of inhibition, with some achieving IC values in the low micromolar range. This suggests that modifications to the pyrrolidine and thiophene moieties can enhance inhibitory potency against LOX .
Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that compounds bearing the thiophene ring exhibit significant cytotoxicity against human cancer cell lines. A structure-activity relationship (SAR) analysis indicated that substituents on the thiophene ring can significantly affect the cytotoxic profile, suggesting that (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol may also exhibit similar behavior .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
